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The table below summarizes the key experimental data that establishes the selectivity profile of 1-Formyl-L-

proline.

Parameter PYCR1 PYCR3 Notes & Context

Inhibition ~100 uM [1] ~1000 pyM The lower the Ki, the stronger the

Constant (Ki) (estimated) [2] inhibition. A 10x lower Ki for PYCR1
indicates significantly higher affinity.

Mechanism of Competitive with P5SC ~ Competitive Both inhibitors bind at the substrate-

Inhibition [1] with P5C [2] binding site.

Reported 10x more selective for - Direct conclusion from comparative

Selectivity PYCRL1 over PYCRS3 study.

[2]

Experimental Protocols for Key Findings

To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the cited

studies.
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Protocol 1: Determining Inhibition Constant (Ki) for PYCR1

This protocol is adapted from the in crystallo screening study that identified NFLP as a PYCR1 inhibitor [1].

e Enzyme Activity Assay: PYCR1 activity was measured by monitoring the decrease in absorbance at
340 nm, which corresponds to the consumption of NADH during the reduction of P5C to proline.
o Steady-State Kinetics: For each inhibitor, steady-state kinetic measurements were performed with

L-P5C as the variable substrate (0-1000 uM) and NADH fixed at 175 puM.
¢ Data Fitting: The data were fit globally to a competitive inhibition model to obtain the inhibition

constant (Ki). For NFLP, this yielded a Ki of approximately 100 uM [1].

Protocol 2: Assessing PYCR3 Inhibition and Isoform Selectivity

This protocol is from the study that developed a robust expression system for PYCR3 and tested the isoform

specificity of PYCRI1 inhibitors [2] [3].

¢ Recombinant Enzyme Production: Soluble, active PYCR3 was produced in E. coli using a SUMO
fusion protein system to overcome the poor solubility of the native enzyme. The SUMO tag was
later cleaved with the protease Ulpl to obtain tag-free PYCRS for assays.

¢ Inhibition Screening: A panel of 19 proline analogs, including NFLP, was screened against PYCRS3.

¢ Kinetic Characterization: The kinetics of competitive inhibition were measured for hit compounds by
varying L-P5C concentrations. This confirmed that NFLP is also a competitive inhibitor of PYCR3 but
with a much weaker affinity (10-fold lower) compared to its effect on PYCRL1 [2].

Structural & Functional Basis for Selectivity

The observed selectivity is not arbitrary; it is rooted in the structural and functional differences between the

PYCR isoforms.
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¢ Distinct Isoforms: PYCR1 and PYCR3 share only about 45% sequence identity and differ in their
subcellular localization—PYCRL1 is mitochondrial, while PYCR3 is cytosolic [2] [4]. This results in
different active site environments.

¢ Unique Conformational Change in PYCR1: The crystal structure of PYCR1 bound to NFLP shows
that inhibitor binding is accompanied by conformational changes in the active site, including the
translation of an a-helix by 1 A. These changes enable the formation of additional hydrogen bonds
with NFLP's formyl group, explaining its higher affinity for PYCR1 [5] [1].

¢ Functional Context: PYCR3 is crucial for proline biosynthesis from ornithine in the cytosol and
prefers NADPH as a coenzyme. In contrast, PYCR1 and PYCR2, which are mitochondrial and prefer
NADH, are more directly linked to supporting ATP production [6]. Targeting PYCR1 may therefore
more effectively disrupt the metabolic functions critical for cancer cell growth.

Research Implications

The discovery that NFLP is ten times more selective for PYCR1 has significant implications for drug

discovery.
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¢ A Tool for Specific Inhibition: NFLP serves as a valuable chemical probe to study PYCR1-specific
functions in cancer biology without simultaneously disrupting PYCR3 activity [2] [1].

e Benchmark for New Inhibitors: The selectivity of NFLP sets a benchmark. Recent efforts have
identified new compounds, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, which show even
higher affinity for PYCR1 and greater specificity over PYCR3 (30 times more selective) [7].

e Validates a Screening Strategy: The development of the SUMO-PYCRS3 expression system now
allows researchers to efficiently test new compounds for isoform specificity, which is crucial for
developing targeted therapies with minimal off-target effects [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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